1-(5-Phenylpyridin-3-yl)-1,4-diazepane is a chemical compound classified under the category of diazepanes, which are cyclic compounds containing a diazepane ring. This compound is noted for its potential applications in medicinal chemistry, particularly as a ligand for nicotinic acetylcholine receptors. The molecular formula for this compound is CHN, indicating it contains 16 carbon atoms, 19 hydrogen atoms, and three nitrogen atoms.
The synthesis of 1-(5-Phenylpyridin-3-yl)-1,4-diazepane typically involves cyclization reactions from appropriate precursors. One common method includes the reaction of 5-phenylpyridine with a suitable diazepane precursor under controlled conditions to facilitate the formation of the diazepane ring.
Key steps in the synthesis may include:
Industrial synthesis may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products .
1-(5-Phenylpyridin-3-yl)-1,4-diazepane can undergo various chemical reactions typical for compounds containing nitrogen heterocycles:
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents such as hydrogen peroxide .
The mechanism of action of 1-(5-Phenylpyridin-3-yl)-1,4-diazepane primarily involves its interaction with nicotinic acetylcholine receptors. These interactions are crucial for modulating neurotransmitter release and influencing neuronal signaling pathways.
The compound's efficacy is often linked to its ability to form strong interactions with specific binding sites on these receptors, potentially leading to enhanced receptor activation or inhibition depending on its structural conformation .
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) are essential for characterizing this compound .
1-(5-Phenylpyridin-3-yl)-1,4-diazepane has several scientific applications:
The ongoing research into this compound highlights its potential therapeutic uses, particularly in neuropharmacology .
The strategic incorporation of pyridine heterocycles into nicotinic acetylcholine receptor (nAChR) ligands represents a significant evolution in neuropharmacological agent design. Pyridine-containing compounds like 1-(5-phenylpyridin-3-yl)-1,4-diazepane exemplify this approach, building upon early observations that the pyridine moiety effectively mimics the cationic center of acetylcholine while offering enhanced metabolic stability. This compound belongs to a consecutive series of prototypical agonists systematically derived from the foundational scaffold 1-(pyridin-3-yl)-1,4-diazepane, reflecting iterative medicinal chemistry optimizations targeting subtype-selective nAChR engagement [3]. The structural progression demonstrates how strategic aromatic substitutions (notably phenyl at the 5-position) significantly modulate binding interactions and functional efficacy. These molecular innovations emerged during decades-long efforts to develop smoking cessation aids and cognitive enhancers targeting neuronal nAChRs, with pyridine derivatives serving as privileged pharmacophores due to their optimal hydrogen bonding and cation-π interaction capabilities at orthosteric binding sites [2] [3].
Table 1: Key Pyridine-Based Scaffolds in nAChR Agonist Development
Core Structure | Modification Site | Biological Significance | Representative Derivative |
---|---|---|---|
Pyridine | N/A | Foundational pharmacophore | Nicotine |
1-(Pyridin-3-yl)-1,4-diazepane | Diazepane nitrogen | Enhanced flexibility/conformation | Unsubstituted diazepane |
1-(5-Phenylpyridin-3-yl)-1,4-diazepane | 5-Phenyl substitution | Increased affinity via hydrophobic interactions | 1-(5-Phenylpyridin-3-yl)-1,4-diazepane |
1-(5-Heptylpyridin-3-yl)-1,4-diazepane | 5-Alkyl chain | Lipophilicity modulation | CID 174375801 [5] |
The α4β2 nAChR subtype constitutes the most abundant nicotinic receptor population in the mammalian brain, critically regulating dopaminergic and noradrenergic pathways implicated in cognitive function, reward processing, and attention. This subtype has been intensively pursued as a therapeutic target based on compelling clinical and preclinical evidence. Selective agonists demonstrate potential for alleviating cognitive deficits in Alzheimer's disease by enhancing cortical cholinergic neurotransmission without the adverse effects associated with non-selective activation. Similarly, partial agonism at α4β2 nAChRs aids smoking cessation by mitigating withdrawal symptoms while avoiding the reinforcing properties of nicotine itself [3]. The high-affinity binding of 1-(5-phenylpyridin-3-yl)-1,4-diazepane (Ki = 8.9 nM against Ls-AChBP, a validated α4β2 surrogate) positions it as a valuable chemical tool for probing α4β2-specific neuropharmacology [2]. Crystallographic analyses confirm its engagement with conserved binding motifs (including Trp147, Tyr89, and Tyr185) that structurally align with human α4β2 receptor binding interfaces, enabling structure-guided optimization for neurological applications [2] [3].
The molecular architecture of 1-(5-phenylpyridin-3-yl)-1,4-diazepane integrates three critical elements for effective nAChR modulation:
Table 2: Molecular Properties of 1-(5-Phenylpyridin-3-yl)-1,4-diazepane [2]
Property | Value | Significance in nAChR Binding |
---|---|---|
Molecular Formula | C₁₆H₁₉N₃ | Optimal size for orthosteric site occupancy |
Molecular Weight | 253.34 g/mol | Within CNS drug-like space |
logP | 2.942 | Balances membrane permeability and solubility |
H-Bond Donors | 1 | Enables critical interaction with backbone carbonyls |
H-Bond Acceptors | 3 | Facilitates binding site coordination |
TPSA | 28.16 Ų | Supports blood-brain barrier penetration |
Rotatable Bonds | 2 | Controlled flexibility for induced-fit binding |
Canonical SMILES | N1CCCN(CC1)c1cncc(c1)c1ccccc1 | Encodes spatial relationship of key moieties |
Crystallographic studies (PDB ID: 3U8L) reveal a distinctive efficacy-determining mechanism: Unlike many nAChR agonists where loop C closure correlates with functional output, 1-(5-phenylpyridin-3-yl)-1,4-diazepane derivatives exhibit invariant loop C positioning. Instead, their efficacy (ranging 21-76%) directly depends on the strength of the intersubunit bridge formed between the agonist's aromatic system and the complementary subunit. This bridge anchors the agonist, facilitating efficient gating transitions. The scaffold's capacity for structural diversification at the pyridine 5-position and diazepane nitrogens enables precise tuning of this bridging interaction, making it a versatile template for developing subtype-selective agonists with tailored efficacy profiles [2] [3].
Table 3: Crystallographic Binding Parameters of 1-(5-Phenylpyridin-3-yl)-1,4-diazepane in Ls-AChBP (PDB: 3U8L) [2] [3]
Interaction Parameter | Value/Observation | Functional Consequence |
---|---|---|
Binding Affinity (Ki) | 8.9 nM | High-affinity α4β2 engagement |
Primary Subunit Contacts | Tyr89, Trp147, Cys187 | Conserved aromatic cage interactions |
Complementary Subunit Contacts | Leu112, Tyr185 | Hydrophobic pocket engagement |
Loop C Conformation | Closed (invariant across efficacy variants) | Necessary but insufficient for gating |
Critical Efficacy Determinant | Intersubunit bridge strength | Directly proportional to agonist efficacy |
Halogen Bonding Potential | Engineered via 5-halo-phenyl substitution | Enhances intersubunit anchoring |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0